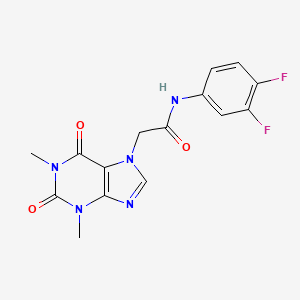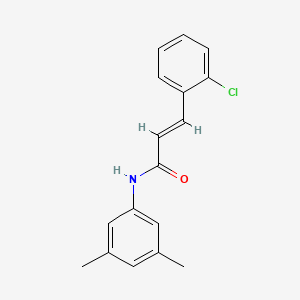![molecular formula C17H18N6O B5548198 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of compounds that involve imidazole and pyrimidine rings, which are common in various pharmacologically active molecules. These structures are frequently explored for their diverse biological activities and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide" often involves multi-step reactions, starting from aminopyridines or aminobenzimidazoles, followed by tosylation and treatment with acetamides. A key step in the synthesis is the use of Horner−Emmons reagents for the incorporation of vinylcarboxamide groups, ensuring stereospecific reactions towards the desired isomers (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds features a complex arrangement of rings, where the imidazole and pyrimidine moieties play a central role. The structural analysis often includes X-ray crystallography to determine the precise arrangement of atoms and to understand the stereochemistry involved.
Chemical Reactions and Properties
Compounds with imidazole and pyrimidine rings engage in a variety of chemical reactions, including halogen-metal exchange and subsequent treatments to introduce different substituents. These reactions are essential for modifying the compound's biological activity and solubility (Hamdouchi et al., 1999).
Applications De Recherche Scientifique
Antiviral Activity
A series of compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide were designed and synthesized for testing as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed strong antirhinovirus activity without apparent cellular toxicity. The chemistry and biological evaluation of these compounds highlight their potential as antiviral agents (Hamdouchi et al., 1999).
DNA Binding and Gene Expression Control
Pyrrole–imidazole (Py–Im) hairpin polyamides, which include similar structural elements to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, are capable of disrupting protein–DNA interactions and modulating gene expression in living cells. These compounds have been optimized to enhance cellular uptake and biological activity, demonstrating their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Antibacterial Applications
Compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, specifically pyrazolo[3,4-d]pyrimidine derivatives, have shown significant antibacterial activity. The synthesis of these compounds and their characterization suggests their potential in antibacterial applications (Rahmouni et al., 2014).
Antiprotozoal Drugs
A series of quaternary 2-phenylimidazo[1,2-a]pyridinium salts, related to the compound , were evaluated for antiparasitic activity. These compounds demonstrated potent activity against Trypanosoma rhodesiense, indicating their potential as antiprotozoal drugs (Sundberg et al., 1990).
Mécanisme D'action
While the specific mechanism of action for “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12(2)17(24)22-14-5-3-13(4-6-14)21-15-9-16(20-10-19-15)23-8-7-18-11-23/h3-12H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWBFGWLGWMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



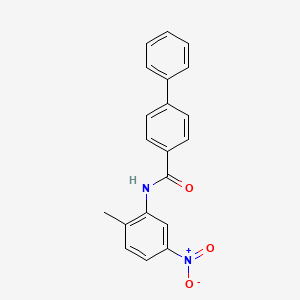
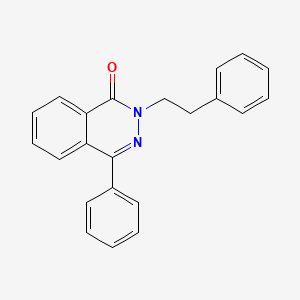
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
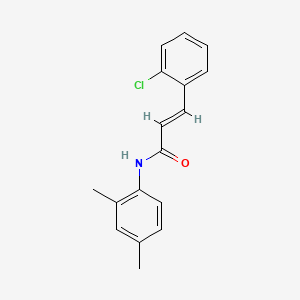
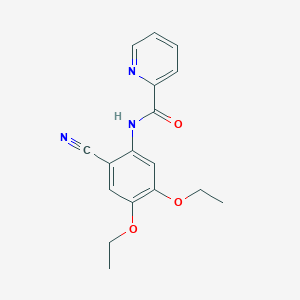
![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

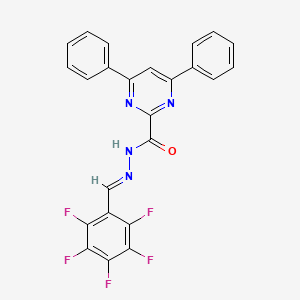
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)
